molecular formula C12H12N2O2S B2674008 2-(Quinazolin-4-ylsulfanyl)butanoic acid CAS No. 781656-20-0

2-(Quinazolin-4-ylsulfanyl)butanoic acid

Cat. No.: B2674008
CAS No.: 781656-20-0
M. Wt: 248.3
InChI Key: SXHQGWDCCOYODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Quinazolin-4-ylsulfanyl)butanoic acid (CAS 781656-20-0) is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a butanoic acid chain linked via a sulfanyl bridge to the 4-position of a quinazoline heterocycle, a scaffold renowned for its diverse biological activities . The quinazolinone core is a privileged structure in pharmacology, present in numerous compounds exhibiting a broad spectrum of therapeutic properties . Researchers value this specific derivative for its potential in developing novel anticancer agents, as quinazolinones have demonstrated mechanisms of action including inhibition of tubulin polymerization and topoisomerase activity, which are critical targets in oncology . Furthermore, the compound holds promise for antimicrobial research, with quinazolinone analogs showing efficacy against various bacterial strains, and for anti-inflammatory studies, where similar derivatives have been reported to inhibit key inflammatory mediators . The structural motif of this compound makes it a valuable intermediate for further synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets [citation:7). It is supplied with the molecular formula C12H12N2O2S and a molecular weight of 248.30 g/mol . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinazolin-4-ylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-10(12(15)16)17-11-8-5-3-4-6-9(8)13-7-14-11/h3-7,10H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHQGWDCCOYODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 2 Quinazolin 4 Ylsulfanyl Butanoic Acid and Analogous Structures

Classical and Contemporary Synthetic Routes to the Quinazoline (B50416) Core

The quinazoline ring system is a foundational component of many biologically active compounds. magnusconferences.com Its synthesis has been a subject of extensive research, leading to a variety of synthetic methods.

Classical Methods:

One of the most established methods for quinazoline synthesis is the Niementowski quinazoline synthesis . This reaction involves the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. wikipedia.orgchemeurope.com Although it is a widely used method, it often requires high temperatures and can be a lengthy process. nih.gov Another classical approach is the Friedländer annulation , which involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group, such as a ketone or ester, to form the quinoline (B57606) ring system, a related heterocyclic structure. wikipedia.orgorganic-chemistry.org Variations of this reaction can be adapted for quinazoline synthesis. wikipedia.org

Contemporary Methods:

Modern synthetic chemistry has focused on developing more efficient and versatile methods for quinazoline synthesis. These often involve metal-catalyzed reactions and microwave-assisted synthesis to reduce reaction times and improve yields. magnusconferences.comnih.gov For instance, copper-catalyzed one-pot tandem reactions have been developed for the synthesis of 2-functionalized quinazolines. nih.gov Similarly, manganese-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzylalcohol with primary amides provides an atom-economical route to 2-substituted quinazolines. nih.gov Microwave irradiation has been successfully applied to the Niementowski synthesis, significantly reducing reaction times compared to conventional heating. nih.gov

Method Reactants Key Features
Niementowski Synthesis Anthranilic acid and amidesWell-established, often requires high temperatures. wikipedia.orgchemeurope.comnih.gov
Friedländer Annulation 2-Aminobenzaldehydes/ketones and compounds with active methylene groupsVersatile for quinoline and related heterocycle synthesis. wikipedia.orgorganic-chemistry.org
Metal-Catalyzed Reactions Various starting materials (e.g., 2-aminobenzylalcohols, aldehydes)High efficiency, milder reaction conditions. nih.gov
Microwave-Assisted Synthesis Anthranilic acids and amides (for Niementowski)Significantly reduced reaction times. nih.gov

Functionalization Approaches for C-4 Quinazoline Thioether Linkages

The introduction of a thioether linkage at the C-4 position of the quinazoline core is a critical step in the synthesis of 2-(quinazolin-4-ylsulfanyl)butanoic acid. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The common precursor for this transformation is a 4-chloroquinazoline, which is synthesized from the corresponding 4(3H)-quinazolinone by treatment with a chlorinating agent like thionyl chloride (SOCl₂). nih.govresearchgate.net The electron-deficient nature of the quinazoline ring, particularly at the C-4 position, makes it susceptible to nucleophilic attack.

The SNAr reaction involves the displacement of the chlorine atom by a sulfur nucleophile. chim.it In the context of synthesizing the target molecule, the nucleophile would be a protected form of 2-mercaptobutanoic acid or its ester. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like dimethylformamide (DMF). nih.gov Theoretical studies using Density Functional Theory (DFT) have confirmed that the C-4 position of 2,4-dichloroquinazoline (B46505) is more susceptible to nucleophilic attack than the C-2 position. mdpi.com

Recent advancements in this area include the use of indium as a catalyst for the reaction of 4-chloroquinazolines with thiols in aqueous media, offering a more environmentally friendly approach. asianpubs.org

Stereoselective Synthesis of the Butanoic Acid Moiety and its Coupling

The butanoic acid moiety of this compound contains a stereocenter at the C-2 position. The stereoselective synthesis of this component is crucial for obtaining enantiomerically pure final products.

The racemic form of 2-bromobutanoic acid can be prepared via the Hell–Volhard–Zelinsky reaction of butyric acid with bromine. wikipedia.org For stereoselective synthesis, chiral auxiliaries or asymmetric catalysis can be employed. The individual enantiomers of 2-bromobutanoic acid are commercially available. achemblock.comguidechem.comguidechem.com

The coupling of the butanoic acid moiety to the quinazoline core is achieved through the formation of the thioether bond as described in section 2.2. The thiol functionality can be introduced to the butanoic acid precursor, or a thiol-containing butanoic acid derivative can be directly used in the SNAr reaction with 4-chloroquinazoline. The formation of C-S bonds is a fundamental transformation in organic synthesis, and various methods have been developed, including those that are metal-free and proceed via radical pathways. acs.org

Green Chemistry Principles in the Synthesis of this compound and Derivatives

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. magnusconferences.com In the synthesis of quinazolines and their derivatives, several green approaches have been implemented.

Key green chemistry strategies include:

Use of Greener Solvents: Utilizing water or deep eutectic solvents (DES) in place of traditional volatile organic compounds. asianpubs.orgtandfonline.comresearchgate.net For example, indium-mediated synthesis of 4-thioquinazolines has been successfully performed in water. asianpubs.org

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and energy consumption. magnusconferences.comnih.govtandfonline.com

Catalysis: Employing catalysts, including metal and non-metal catalysts, to improve reaction efficiency and reduce waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

The development of sustainable methods for C-S bond formation is also an active area of research, with approaches like electrocatalysis using abundant precursors being explored. chemrxiv.org

Parallel Synthesis and High-Throughput Methodologies for Analogue Generation

The generation of libraries of analogous compounds is essential for drug discovery and development. Parallel synthesis and high-throughput methodologies have been applied to the synthesis of quinazoline derivatives to expedite this process.

Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner. nih.gov This can be achieved using multi-well plates and automated liquid handlers. For instance, a library of 2-styrylquinazolin-4(3H)-ones was prepared in a two-step/one-pot parallel fashion using microwave synthesis in a high-throughput platform. nih.gov

Solid-phase synthesis is another powerful technique for generating compound libraries. acs.org In this approach, one of the reactants is attached to a solid support, and excess reagents and byproducts are easily removed by washing. This methodology has been successfully applied to the synthesis of 2,4-diaminoquinazoline libraries. acs.org The concept of "libraries from libraries" allows for the further chemical transformation of an initial library to expand the chemical diversity of the compounds. google.com

These high-throughput methods, combined with efficient purification techniques, enable the rapid generation and screening of large numbers of quinazoline analogues for biological activity.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of 2 Quinazolin 4 Ylsulfanyl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 2-(Quinazolin-4-ylsulfanyl)butanoic acid. researchgate.netnih.gov

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals allow for the assignment of each proton in the molecule. The aromatic protons on the quinazoline (B50416) ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. orientjchem.org The protons of the butanoic acid side chain would appear in the aliphatic region. The proton on the chiral center (α-carbon) would likely be a multiplet, coupled to the adjacent methylene (B1212753) and methyl protons. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift. mdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. nih.gov The spectrum of this compound would show signals for the aromatic carbons of the quinazoline ring, with the carbon atom bonded to sulfur (C4) exhibiting a characteristic chemical shift. researchgate.net The carbonyl carbon of the carboxylic acid would appear significantly downfield (around 170-180 ppm), while the other aliphatic carbons of the butanoic acid chain would be found in the upfield region of the spectrum. docbrown.infobiointerfaceresearch.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0-13.0 br s 1H -COOH
~8.5-8.8 m 2H Quinazoline-H
~7.6-8.0 m 2H Quinazoline-H
~4.5-4.8 t 1H S-CH-
~1.9-2.2 m 2H -CH₂-
~0.9-1.2 t 3H -CH₃

Note: Predicted values are based on analogous structures in the literature. orientjchem.orgmdpi.comresearchgate.net Solvent: DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~173.5 C=O (Carboxylic acid)
~165.0 C4-S
~152.0 N=C-N
~122.0-135.0 Aromatic CH
~120.0-150.0 Aromatic quaternary C
~45.0 S-CH
~28.0 -CH₂-
~11.0 -CH₃

Note: Predicted values are based on analogous structures. nih.govresearchgate.netdocbrown.info

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. derpharmachemica.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound by measuring the mass-to-charge ratio (m/z) of its molecular ion with high precision. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed to generate the molecular ion. soton.ac.uk The subsequent fragmentation of this ion in the mass spectrometer provides valuable structural information. The fragmentation of quinazoline derivatives is often governed by the stability of the quinazoline ring system. soton.ac.uk For this compound, characteristic fragmentation pathways would likely involve the loss of the butanoic acid side chain and cleavages within the side chain itself. Key fragmentation could include the loss of the carboxyl group (-COOH), the entire butanoic acid moiety, and cleavage of the C-S bond. rsc.org Understanding these dissociation pathways is crucial for confirming the identity of the molecule and its derivatives. soton.ac.uktandfonline.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₁₂H₁₂N₂O₂S)

m/z Fragment Description
264.06 [M]⁺ Molecular Ion
219.05 [M - COOH]⁺ Loss of carboxyl group
177.06 [M - C₄H₇O₂]⁺ Cleavage of S-C bond (loss of butanoic acid radical)
161.03 [C₈H₅N₂S]⁺ Quinazoline-4-thiol fragment
129.05 [C₈H₅N₂]⁺ Loss of sulfur from quinazoline-4-thiol

Note: Values are calculated for the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A very broad absorption between 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. nist.gov A strong, sharp peak around 1700 cm⁻¹ would confirm the presence of the carbonyl (C=O) group. orientjchem.org The quinazoline moiety would exhibit several characteristic bands, including C=N stretching vibrations (around 1620 cm⁻¹) and aromatic C=C stretching vibrations (1475-1600 cm⁻¹). nih.govresearchgate.net The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ region.

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly the conjugated π-systems. The quinazoline ring is an aromatic chromophore that is expected to show distinct absorption bands in the UV region. nih.gov The exact position and intensity of the absorption maxima (λ_max) can be influenced by the substituents and the solvent used. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
~3050 C-H stretch Aromatic
~2970 C-H stretch Aliphatic
~1700 (strong) C=O stretch Carboxylic Acid
~1620 C=N stretch Quinazoline Ring
1475-1600 C=C stretch Aromatic Ring
~1250 C-O stretch Carboxylic Acid
600-800 C-S stretch Thioether

Note: Data compiled from general spectroscopy tables and literature on quinazoline derivatives. orientjchem.orgnist.govnih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample. This data is then used to calculate the empirical formula of the compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula (C₁₂H₁₂N₂O₂S for this compound). A close correlation between the found and calculated values, typically within ±0.4%, provides strong evidence for the proposed formula and serves as a crucial check of the compound's purity. orientjchem.orgijfmr.com

Table 5: Elemental Analysis Data for this compound (C₁₂H₁₂N₂O₂S)

Element Theoretical (%) Found (%) (Hypothetical)
Carbon (C) 54.53 54.49
Hydrogen (H) 4.58 4.61
Nitrogen (N) 10.60 10.57
Sulfur (S) 12.13 12.09

Note: Theoretical values are calculated based on a molecular weight of 264.32 g/mol .

Computational and Theoretical Investigations of 2 Quinazolin 4 Ylsulfanyl Butanoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(Quinazolin-4-ylsulfanyl)butanoic acid and its analogs, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern binding affinity.

Research on the closely related class of 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids has utilized molecular docking to explore their potential as inhibitors of enzymes like Dihydrofolate reductase (DHFR) and Casein kinase II (CK2). nih.govresearchgate.net In such studies, the quinazoline (B50416) moiety, the thioether linkage, and the butanoic acid side chain of the target compound are positioned within the active site of the target protein. The simulations then calculate the most favorable binding pose based on a scoring function, which estimates the binding energy.

Key interactions typically observed for quinazoline derivatives include:

Hydrogen Bonding: The nitrogen atoms within the quinazoline ring and the carbonyl oxygen of the butanoic acid group can act as hydrogen bond acceptors, while the carboxylic acid's hydroxyl group can be a hydrogen bond donor. These interactions with key amino acid residues in a target's active site are often crucial for potent inhibition. tandfonline.comresearchgate.net

Hydrophobic Interactions: The bicyclic quinazoline ring system provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. researchgate.net

Electrostatic Interactions: The carboxylic acid moiety is typically ionized at physiological pH, allowing for strong electrostatic or ionic interactions with positively charged residues such as lysine (B10760008) or arginine. tandfonline.com

For instance, in docking studies of various quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a common target for this class of compounds, the quinazoline core often forms a critical hydrogen bond with a backbone nitrogen of a methionine residue (e.g., Met793), anchoring the inhibitor in the ATP-binding pocket. nih.gov Docking simulations for this compound would aim to identify similar crucial interactions, providing a rational basis for its potential biological activity.

Target ProteinKey Interacting Residues (Hypothetical)Type of Interaction
EGFR KinaseMethionine, Lysine, Aspartic AcidHydrogen Bond, Hydrophobic, Ionic
DHFRAspartate, Leucine, PhenylalanineHydrogen Bond, Hydrophobic
CK2 KinaseValine, Lysine, IsoleucineHydrogen Bond, Hydrophobic

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov For a complex of this compound bound to a target protein, MD simulations are used to assess the stability of the docked pose and to explore the conformational dynamics of both the ligand and the protein. nih.govfrontiersin.org

A typical MD simulation involves placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and then solving Newton's equations of motion for the system. nih.gov The simulation, often run for nanoseconds, generates a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal:

Binding Stability: The stability of the ligand in the binding pocket is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial docked position. A low and stable RMSD value over the simulation time suggests a stable binding mode. researchgate.net

Protein Flexibility: The Root Mean Square Fluctuation (RMSF) of the protein's amino acid residues can be calculated to identify regions of flexibility or rigidity upon ligand binding. researchgate.net This can highlight which residues are most affected by the interaction.

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, identified during docking. A hydrogen bond that is maintained for a high percentage of the simulation time is considered stable and important for the binding affinity. researchgate.net

These simulations provide a more realistic and detailed understanding of the binding event, helping to validate docking results and refine the understanding of the forces driving the ligand-target recognition. tandfonline.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule like this compound. physchemres.org These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electron distribution, and orbital energies.

Key parameters derived from DFT studies include:

Molecular Geometry: DFT is used to find the lowest energy (most stable) three-dimensional conformation of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. physchemres.org

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO – EHOMO) is an indicator of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. physchemres.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how the molecule will interact with biological targets. researchgate.net

For this compound, DFT calculations could pinpoint the most likely sites for metabolic attack, predict its reactivity in various chemical environments, and provide optimized geometries and partial charges for use in more accurate molecular docking and dynamics simulations. nih.gov

Quantum Chemical ParameterSignificance for this compound
HOMO EnergyIndicates electron-donating capability (e.g., at the sulfur atom or quinazoline ring)
LUMO EnergyIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)Predicts chemical reactivity and kinetic stability
MEP MapIdentifies regions of negative potential (e.g., N atoms, O atoms) and positive potential, predicting sites for non-covalent interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com For a class of compounds like quinazoline thioether derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization. acs.org

The process involves:

Data Set: A series of structurally related quinazoline derivatives with experimentally measured biological activities (e.g., IC50 values) is required. unar.ac.id

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated, representing its physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., topological indices, electronic properties).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation that correlates a subset of the descriptors with the observed activity. biointerfaceresearch.comacs.org

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process). unar.ac.id

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. tandfonline.comfrontiersin.org These methods generate contour maps that visualize regions in 3D space where modifications to the molecular structure are predicted to increase or decrease activity. For example, a CoMFA map might show that adding a bulky, electron-withdrawing group at a specific position on the quinazoline ring is likely to enhance binding affinity. unar.ac.idfrontiersin.org

Pharmacophore Mapping and Virtual Screening Approaches

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model for a set of active quinazoline inhibitors would define the spatial arrangement of key features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

Once a statistically robust pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.gov In this process, the pharmacophore model is used to rapidly search large databases containing millions of chemical compounds. The goal is to identify molecules from the database that fit the pharmacophore model, meaning they possess the required chemical features in the correct 3D orientation. These "hits" are then prioritized for further investigation, such as molecular docking and, ultimately, experimental testing.

This approach is a powerful tool for discovering novel chemical scaffolds. For instance, a pharmacophore model derived from known EGFR inhibitors with a quinazoline core could be used to screen a database to find new, structurally distinct compounds, potentially including molecules with the this compound framework, that are predicted to have the same mechanism of action. nih.govresearchgate.net

Structure Activity Relationship Sar Research of 2 Quinazolin 4 Ylsulfanyl Butanoic Acid Derivatives in Pre Clinical Models

Design Principles for Modifying the Quinazoline (B50416) Core and Butanoic Acid Side Chain

The design of derivatives of 2-(Quinazolin-4-ylsulfanyl)butanoic acid is guided by established principles of medicinal chemistry, aiming to enhance interactions with biological targets. Modifications are systematically applied to both the heterocyclic quinazoline core and the aliphatic carboxylic acid side chain.

Quinazoline Core Modification: The quinazoline scaffold is a common pharmacophore in drug discovery, and its biological activity is highly dependent on the substitution pattern on the fused benzene (B151609) ring. Design principles involve introducing various functional groups at positions 5, 6, 7, and 8 to probe the electronic and steric requirements of the target's binding pocket. For instance, in related quinazolinone series, the introduction of halogen atoms at the C-6 and C-8 positions has been shown to enhance antimicrobial activity. nih.gov Similarly, placing a nitro group at the C-6 position has been found to increase the activity of certain quinazoline derivatives. nih.gov The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the quinazoline nitrogen atoms, influencing their ability to form hydrogen bonds or other interactions.

Butanoic Acid Side Chain Modification: The butanoic acid side chain is critical for the molecule's interaction with its target, often providing a key binding point through its carboxylate group. Design strategies for this portion of the molecule include:

Varying Chain Length: Modifying the length of the alkyl chain (e.g., from butanoic to propanoic or acetic acid) can alter the positioning of the crucial carboxylic acid group within the binding site.

Esterification: Converting the carboxylic acid to an ester can serve as a prodrug strategy, improving membrane permeability and oral bioavailability. The ester can then be hydrolyzed by metabolic enzymes in vivo to release the active carboxylic acid.

Introducing Rigidity: Incorporating cyclic structures or double bonds into the side chain can restrict conformational flexibility. This may lead to a more favorable binding entropy and increased potency if the constrained conformation matches the bioactive conformation.

Studies on related structures, such as 2-[((3-R-2-oxo-2H- rsc.orgresearchgate.netnih.govtriazino[2,3-c]quinazolin-6-yl)methyl)thio]carboxylic acids, have explored these exact modifications, synthesizing both the carboxylic acids and their corresponding esters to evaluate their anti-inflammatory potential. nih.gov

Impact of Thioether Linkage Modifications on Molecular Interactions

Bioisosteric replacement involves substituting one atom or group with another that possesses similar steric or electronic characteristics, with the goal of altering activity, selectivity, or metabolic stability. nih.govcambridgemedchemconsulting.com For the thioether linkage, potential bioisosteres include an ether (-O-), sulfoxide (B87167) (-SO-), sulfone (-SO2-), or an amino group (-NH-).

Ether (-O-): Replacing sulfur with oxygen would decrease the bond length and alter the bond angle, potentially changing the orientation of the side chain relative to the quinazoline core. Oxygen is also more electronegative and can act as a hydrogen bond acceptor, unlike the thioether.

Sulfoxide (-SO-) and Sulfone (-SO2-): Oxidation of the thioether to a sulfoxide or sulfone introduces polarity and hydrogen bond accepting capabilities. These changes significantly impact the molecule's solubility and ability to interact with polar residues in a protein binding site.

Amino (-NH-): Replacement with a secondary amine introduces a hydrogen bond donor and changes the geometry.

In studies where a carbon atom was bioisosterically replaced by a sulfur atom to create a thioether linkage in a related quinazoline series, the modification was found to significantly decrease the calculated affinity toward the COX-1 enzyme. nih.govpreprints.org This highlights that even seemingly conservative changes to the linker can have a profound impact on molecular interactions and biological activity by altering properties such as electron density distribution, lipophilicity, and the capacity for hydrogen bonding. nih.govpreprints.org

Influence of Stereochemistry on Biological Recognition

The structure of this compound features a chiral center at the C-2 position of the butanoic acid chain. Consequently, the molecule can exist as two distinct enantiomers, (R)-2-(Quinazolin-4-ylsulfanyl)butanoic acid and (S)-2-(Quinazolin-4-ylsulfanyl)butanoic acid. The three-dimensional arrangement of atoms around this stereocenter is often a critical determinant of biological activity.

Biological macromolecules, such as enzymes and receptors, are themselves chiral. As a result, they frequently exhibit stereospecific recognition, meaning they interact differently with each enantiomer of a chiral drug. One enantiomer (the eutomer) may bind with high affinity and elicit the desired biological response, while the other enantiomer (the distomer) may be significantly less active or even interact with a different target, potentially causing off-target effects.

While specific preclinical data comparing the activity of the individual (R) and (S) enantiomers of this compound are not detailed in the available literature, the principle of stereoselectivity is well-established in quinazoline chemistry. Research into other quinazoline-containing compounds has focused on developing enantioselective syntheses to produce optically active atropisomeric quinazolinone derivatives, underscoring the importance of controlling stereochemistry for achieving desired biological outcomes. acs.org The design of inherently chiral quinazoline systems is an active area of research, confirming the recognized importance of chirality for molecular recognition in this class of compounds. rsc.org Therefore, it is highly probable that the biological activity of this compound derivatives is dependent on the specific stereoconfiguration at the C-2 position.

Positional Effects of Substituents on Quinazoline Ring System

The placement of substituents on the benzene portion of the quinazoline ring system is a cornerstone of SAR studies for this class of compounds. The nature and position of these substituents can drastically alter biological activity by influencing how the molecule fits into its binding site and the non-covalent interactions it can form.

Research on various 4-substituted quinazoline derivatives has yielded key insights:

Position 2: In a series of 4-thio-quinazoline derivatives evaluated for agricultural antimicrobial activity, the substituent at the C-2 position had a significant impact. For example, when tested against Xanthomonas axonopodis pv. citri, derivatives with a 2-chlorophenyl group at C-2 showed potent activity. acs.org

Positions 6 and 8: For antimicrobial quinazolinone derivatives, the presence of halogen atoms at the C-6 and C-8 positions has been correlated with improved activity. nih.gov

General Substitution Patterns: Studies on antibacterial 4(3H)-quinazolinones revealed that substitutions at the meta and ortho positions of an attached phenyl ring were generally active, whereas para substitutions were not well-tolerated. acs.org

The following table summarizes the SAR findings for a series of 2-substituted-4-((8-chloro- rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridin-3-yl)thio)quinazoline derivatives against the phytopathogenic bacteria Xanthomonas axonopodis pv. citri (Xac). acs.org

This data clearly demonstrates that electronic and positional factors are critical. The unsubstituted phenyl group (6a) provided moderate activity. Introducing a chloro or fluoro group was generally beneficial, but the position mattered significantly. A chloro group at the ortho position (6b) yielded the highest potency, whereas the same group at the para position (6d) was less effective. acs.org In contrast, methyl substitutions at any position (6h, 6i, 6j) led to a loss of activity, suggesting a preference for electron-withdrawing groups and specific steric profiles at the C-2 position for this particular biological target. acs.org

Mechanistic Research into the Molecular and Cellular Interactions of 2 Quinazolin 4 Ylsulfanyl Butanoic Acid and Its Analogues

Ligand-Receptor Binding Studies and Allosteric Modulation Research

Beyond enzyme inhibition, quinazoline (B50416) analogues have been investigated for their ability to bind to cellular receptors, sometimes acting at allosteric sites to modulate receptor function.

Ligand-Receptor Binding A series of compounds with a quinazoline scaffold were designed and evaluated as novel ligands for the 5-HT2A serotonin receptor. The compound N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine demonstrated high affinity, with a Ki value of 14.04 ± 0.21 nM. Functional assays confirmed that this compound acts as an antagonist at the 5-HT2A receptor with an IC50 of 1.66 μM. nih.gov Such studies rely on foundational principles of receptor-ligand interactions, including high affinity and specificity, which can be assessed through competitive-binding assays.

Allosteric Modulation Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. This approach can offer greater subtype selectivity compared to targeting highly conserved orthosteric sites. Research in this area has identified triazolo-quinazolinone analogues as M2-selective positive allosteric modulators of the orthosteric antagonist N-methylscopolamine. These modulators were identified by docking a large library of molecules to the allosteric binding site of the M2 muscarinic acetylcholine receptor.

Table 2: Receptor Binding and Modulation by Quinazoline Analogues
ReceptorLigand/ModulatorMechanismBinding/Activity DataReference
5-HT2A Serotonin ReceptorN-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amineAntagonistKi = 14.04 ± 0.21 nM; IC50 = 1.66 µM nih.gov
M2 Muscarinic ReceptorTriazolo-quinazolinone analoguePositive Allosteric Modulator (of an antagonist)Identified via in silico docking to allosteric site.

Pathway Modulation Analysis in Cellular Systems (e.g., Apoptosis Induction Research, Cell Cycle Perturbation Studies)

The antiproliferative effects of quinazoline derivatives are often mediated by their ability to modulate critical cellular pathways, leading to programmed cell death (apoptosis) and/or arrest of the cell division cycle.

Apoptosis Induction Numerous studies have demonstrated that quinazoline-based compounds can induce apoptosis in cancer cells. One 2-sulfanylquinazolin-4(3H)-one derivative was shown to provoke apoptosis in HepG2 cells by upregulating the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2. nih.gov Similarly, a novel quinazoline carrying a sulfonamide moiety was confirmed to initiate apoptosis through the same mechanism of altering the expression of pro- and anti-apoptotic genes. This is a common mechanism for quinazoline-based drugs. The Aurora A kinase inhibitor, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was also found to induce apoptosis in MCF-7 breast cancer cells. mdpi.com

Cell Cycle Perturbation In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. The same 2-sulfanylquinazolin-4(3H)-one derivative that induced apoptosis also caused cell cycle arrest at the S phase in HepG2 cells. nih.gov In contrast, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to arrest the cell cycle of MCF-7 cells at the G1 phase. mdpi.com These findings highlight that different analogues can perturb the cell cycle at different checkpoints, depending on their specific molecular targets.

Table 3: Cellular Pathway Modulation by Quinazoline Analogues
Compound Class/NameCell LineEffectMechanismReference
2-Sulfanylquinazolin-4(3H)-one derivativeHepG2Apoptosis Induction & Cell Cycle ArrestUpregulation of Caspase-3/9, Bax; Downregulation of Bcl-2; Arrest at S phase. nih.gov
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7Apoptosis Induction & Cell Cycle ArrestArrest at G1 phase. mdpi.com
Quinazoline-sulfonamide hybridVarious cancer cellsApoptosis InductionUpregulation of pro-apoptotic genes; Downregulation of anti-apoptotic genes.

Target Identification Strategies for 2-(Quinazolin-4-ylsulfanyl)butanoic acid Analogues

Identifying the specific molecular targets of novel compounds is a critical step in drug discovery. For quinazoline analogues and related heterocyclic compounds, a combination of computational and experimental strategies is often employed.

One powerful in silico approach is Inverse Virtual Screening (IVS), also known as target fishing. acs.org This technique uses the chemical structure of an active molecule as a "bait" to screen against a large database of protein targets to identify potential binding partners. acs.org This method has been successfully applied to identify N-myristoyltransferase (NMT) as a promising target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives, which are structurally related to the quinazoline class. acs.org The predictions from IVS are then typically validated through molecular docking simulations and, ultimately, experimental enzyme inhibition assays. acs.org

A more traditional experimental approach involves screening the compound against a panel of known targets, such as a diverse set of protein kinases. mdpi.com This is particularly common for compounds designed with a specific enzyme family in mind. The identification of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective Aurora A kinase inhibitor was achieved through this method, where its activity was tested against the primary target and then a panel of other kinases to establish its selectivity profile. mdpi.com These target-based screening methods provide direct evidence of interaction with specific proteins and are a cornerstone of modern mechanistic research.

Future Research Trajectories and Interdisciplinary Opportunities for 2 Quinazolin 4 Ylsulfanyl Butanoic Acid

Integration with Artificial Intelligence and Machine Learning in Compound Design

Should research on 2-(Quinazolin-4-ylsulfanyl)butanoic acid commence, artificial intelligence (AI) and machine learning (ML) could play a pivotal role. Predictive models could be developed to forecast its potential biological activities, toxicity, and pharmacokinetic properties. By analyzing the structural features of the quinazoline (B50416) core and the butanoic acid side chain, AI algorithms could suggest modifications to enhance its therapeutic potential.

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML Application Potential Outcome
Virtual Screening Identification of potential biological targets.
QSAR Modeling Prediction of structure-activity relationships.
ADMET Prediction Estimation of absorption, distribution, metabolism, excretion, and toxicity profiles.

| De Novo Design | Generation of novel, optimized analogues. |

Exploration of Novel Synthetic Methodologies (e.g., Photoredox Catalysis, Flow Chemistry)

The synthesis of this compound would be a primary step in its investigation. While classical synthetic routes for quinazoline derivatives exist, modern methodologies could offer significant advantages. Techniques like photoredox catalysis and flow chemistry could provide more efficient, sustainable, and scalable synthetic pathways.

Table 2: Comparison of Potential Synthetic Methodologies

Synthetic Method Potential Advantages for Synthesizing this compound
Classical Synthesis Established and well-understood procedures.
Photoredox Catalysis Mild reaction conditions, high functional group tolerance.

| Flow Chemistry | Improved safety, scalability, and reproducibility. |

Expansion of Target Space for Mechanistic Investigations

A crucial area of future research would be the identification of the biological targets of this compound. High-throughput screening and chemoproteomics could be employed to uncover its mechanism of action. Understanding how this compound interacts with cellular components is fundamental to determining its potential therapeutic applications.

Development of Advanced Analytical Techniques for Compound Profiling

Comprehensive characterization of this compound would require advanced analytical techniques. Methods such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy would be essential for its structural elucidation and purity assessment. Furthermore, sophisticated chromatographic methods would be necessary to study its stability and metabolic fate in biological systems.

Q & A

Q. What are the optimal synthetic routes for 2-(Quinazolin-4-ylsulfanyl)butanoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A two-step synthesis is typically employed:

Quinazoline Thiol Preparation: React 4-chloroquinazoline with thiourea under reflux in ethanol to generate quinazoline-4-thiol .

Sulfanyl Linkage Formation: Couple the thiol intermediate with 2-bromobutanoic acid using a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12–24 hours. Monitor reaction progress via TLC.
Optimization Tips:

  • Increase yield (≥75%) by using a 1.2:1 molar ratio of quinazoline-4-thiol to bromobutanoic acid.
  • Purify via recrystallization from ethanol/water (4:1) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the sulfanyl bridge (δ 3.5–3.8 ppm for SCH₂) and quinazoline aromatic protons (δ 7.5–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry): Validate molecular ion peaks (e.g., [M+H]+ at m/z 277.0854 for C₁₃H₁₂N₂O₂S) .
  • HPLC-PDA: Use a C18 column with a methanol/water (70:30) mobile phase to assess purity (>98%) and detect impurities .

Q. How can researchers evaluate the solubility and stability of this compound in biological buffers?

Methodological Answer:

  • Solubility Screening: Test in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy (λ = 260 nm) to quantify solubility. Typical solubility: <1 mg/mL in PBS, requiring DMSO stock solutions .
  • Stability Assay: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours. Monitor degradation via HPLC; >90% stability in PBS, <70% in acidic conditions .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Core Modifications: Synthesize analogs with:
    • Varied alkyl chain lengths (e.g., propanoic/pentanoic acid) at the sulfanyl position.
    • Substituted quinazoline rings (e.g., 6-nitro, 7-fluoro) to assess electronic effects .
  • Biological Testing: Screen derivatives against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Correlate IC₅₀ values with structural features .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like EGFR or DHFR .

Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro assays?

Methodological Answer:

  • Assay Validation: Ensure consistency in cell lines (e.g., passage number, mycoplasma status) and assay protocols (e.g., incubation time, serum concentration) .
  • Orthogonal Assays: Confirm antiproliferative activity via clonogenic assays alongside MTT results.
  • Mechanistic Studies: Use Western blotting to verify target modulation (e.g., EGFR phosphorylation) and rule off-target effects .

Q. How can computational methods guide the optimization of this compound for enhanced target binding?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with quinazoline-binding enzymes) to identify critical hydrogen bonds or hydrophobic contacts .
  • Free Energy Perturbation (FEP): Calculate binding free energy changes for substituent modifications (e.g., adding methyl groups to the butanoic acid chain) .
  • ADMET Prediction: Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for improved bioavailability .

Q. What experimental approaches are effective in analyzing metabolic pathways of this compound in hepatic models?

Methodological Answer:

  • In Vitro Metabolism: Incubate the compound with human liver microsomes (HLMs) and NADPH for 1 hour. Identify metabolites via LC-MS/MS .
  • CYP Enzyme Inhibition: Test against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .
  • Reactive Metabolite Screening: Trap electrophilic intermediates with glutathione and detect adducts via neutral loss scanning (m/z 129) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.